molecular formula C24H38O3 B011776 2-(10-Heptadecenyl)-6-hydroxybenzoic acid CAS No. 111047-30-4

2-(10-Heptadecenyl)-6-hydroxybenzoic acid

Katalognummer B011776
CAS-Nummer: 111047-30-4
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: MBYNDKVOZOAOIS-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Synthesis of hydroxybenzoic acids often involves complex chemical reactions, aiming to introduce hydroxyl and carboxylic groups into the benzoic acid structure. For example, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid is synthesized from 3,5-dihydroxybenzoate through a thermal one-pot cyclization followed by base-catalyzed hydrolysis, showcasing typical steps that might be involved in synthesizing structurally related compounds (Mori et al., 2020).

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acids has been extensively studied, revealing the impact of hydroxyl groups on the aromatic ring. For instance, the structures of benzoic acid and 2-hydroxybenzoic acid have been determined to showcase how the carboxyl group's orientation and internal hydrogen bonding can affect the overall molecular geometry (Aarset et al., 2006).

Chemical Reactions and Properties

Hydroxybenzoic acids participate in a variety of chemical reactions, influenced by the presence of functional groups. For instance, the synthesis and properties of different hydroxybenzoic acid derivatives have been explored, illustrating their reactivity and potential for creating diverse chemical entities (Pyrko, 2021).

Physical Properties Analysis

The physical properties of hydroxybenzoic acids, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various conditions. Studies like those on the crystal and molecular structure of 2,6-dihydroxybenzoic acid provide insight into how these compounds crystallize and their interactions within the crystal lattice (MacGillivray & Zaworotko, 1994).

Chemical Properties Analysis

The chemical properties of hydroxybenzoic acids, including acidity, reactivity towards different reagents, and potential for forming derivatives, are of significant interest. Research into various hydroxybenzoic acid derivatives highlights their versatility and the range of chemical transformations they can undergo, providing a foundation for understanding the chemical behavior of 2-(10-Heptadecenyl)-6-hydroxybenzoic acid (Kiyani et al., 2015).

Wissenschaftliche Forschungsanwendungen

  • Cellular Respiration and Carcinogenic Potential : 2:6-dihydroxybenzoic acid is known for its strong inhibition of cellular respiration, which suggests a potential carcinogenic property. This characteristic highlights the chemical's relevance in studies related to cellular processes and cancer research (Baker, 1936).

  • Medicine and Polymer Synthesis : Pseudopolymorphs of 4-hydroxybenzoic acid derivatives exhibit unique packing motifs and multipoint solute-solvent interactions, suggesting potential applications in medicine and polymer synthesis (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

  • Antibacterial Applications : Cis-6-hexadecenoic acid shows selective antibacterial activity against human pathogens, indicating potential use in cosmetic products as a non-irritating alternative to conventional preservatives (Araki et al., 2017).

  • Biosynthesis in Plants : Higher plants synthesize various hydroxybenzoic acids, including 2-hydroxybenzoic acid, primarily focusing on the carboxyl carbons. This finding is significant for understanding plant metabolism and potential applications in biotechnology (El-Basyouni et al., 1964).

  • Synthesis and Antibacterial Evaluation : 3-Farnesyl-2-hydroxybenzoic acid synthesized from Piper multiplinervium leaves has shown higher antibacterial activity than its natural form, suggesting potential for treating bacterial infections (Malami, Gibbons, & Malkinson, 2014).

  • Metabolic Pathways : Bordetella sp. strain 10d has a unique enzyme that deaminates 2-amino-5-carboxymuconic 6-semialdehyde, a key intermediate in the metabolic pathway of 4-amino-3-hydroxybenzoic acid, demonstrating the complexity of metabolic processes in microorganisms (Orii et al., 2004).

Wirkmechanismus

Target of Action

Ginkgolic Acid C17:1, also known as Ginkgolic acid II, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an oncogenic transcription factor that plays a crucial role in the progression of various diseases, including multiple myeloma . Ginkgolic Acid C17:1 also targets PTEN and SHP-1 tyrosine phosphatase , which are involved in the regulation of STAT3 activation .

Mode of Action

Ginkgolic Acid C17:1 suppresses both constitutive and inducible STAT3 activation through the induction of PTEN and SHP-1 tyrosine phosphatase . It can also suppress IL-6-induced STAT3 phosphorylation .

Biochemical Pathways

The compound’s action on STAT3 affects the JAK-STAT signaling pathway , which is involved in many cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting STAT3, Ginkgolic Acid C17:1 disrupts this pathway, leading to various downstream effects such as the induction of apoptosis .

Pharmacokinetics

Ginkgolic Acid C17:1 is rapidly absorbed with an absolute bioavailability of approximately 19.5% . It is widely distributed in the body, with the liver and kidney being the major accumulation tissues . It has difficulty penetrating the blood-brain barrier .

Result of Action

The suppression of STAT3 activation by Ginkgolic Acid C17:1 results in the down-regulation of STAT3 regulated gene products and the induction of apoptosis of tumor cells . It exerts anticancer effects against multiple myeloma cells .

Action Environment

The action of Ginkgolic Acid C17:1 can be influenced by environmental factors. For instance, its antibacterial activity against Gram-positive bacteria is significantly improved under conditions where iron homeostasis is abolished . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Biochemische Analyse

Biochemical Properties

Ginkgolic Acid C17:1 has been found to inhibit the constitutive activation of Signal transducer and activator of transcription 3 (STAT3) through the abrogation of upstream JAK2 and Src . It can also suppress IL-6-induced STAT3 phosphorylation . It induces the substantial expression of PTEN and SHP-1 at both protein and mRNA level . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Ginkgolic Acid C17:1 has been reported to exhibit cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . It down-regulates the expression of STAT3 regulated gene products and induces apoptosis of tumor cells . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ginkgolic Acid C17:1 involves its interaction with several molecular targets in tumor cells. It inhibits the constitutive activation of STAT3 through the abrogation of upstream JAK2 and Src . It also suppresses IL-6-induced STAT3 phosphorylation . The induction of PTEN and SHP-1 is another key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

Ginkgolic Acid C17:1 has been shown to inhibit SMMC-7721 cells in a dose- and time-dependent manner . The anticancer action may occur via the induction of apoptosis by the activation of caspases-3 .

Dosage Effects in Animal Models

In a mouse model of MI, the administration of Ginkgolic Acid C17:1 for 3 days before MI suppressed collagen production and fibroblasts activation . Moreover, the pre-treatment of Ginkgolic Acid C17:1 significantly improved heart function .

Metabolic Pathways

Ginkgolic Acid C17:1 is involved in the STAT3 signaling pathway . It inhibits the constitutive activation of STAT3 through the abrogation of upstream JAK2 and Src . It also suppresses IL-6-induced STAT3 phosphorylation .

Transport and Distribution

It is known that Ginkgolic Acid C17:1 is widely distributed in the liver and kidneys .

Eigenschaften

IUPAC Name

2-[(Z)-heptadec-10-enyl]-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYNDKVOZOAOIS-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316401
Record name Ginkgolic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

111047-30-4
Record name Ginkgolic acid II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111047-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginkgolic acid 17:1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111047304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginkgolic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ginkgolic acid C17:1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45 - 46 °C
Record name 2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 2
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 3
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 4
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 5
2-(10-Heptadecenyl)-6-hydroxybenzoic acid
Reactant of Route 6
2-(10-Heptadecenyl)-6-hydroxybenzoic acid

Q & A

Q1: How does ginkgolic acid C17:1 interact with cell membranes, and what are the downstream effects?

A1: Ginkgolic acid C17:1, along with hydroginkgolic acid (C15:0), have been shown to increase membrane stiffness in Pseudomonas aeruginosa, leading to the disruption of membrane homeostasis. [] This interaction primarily affects the production of the virulence factor pyocyanin by interfering with 4-hydroxy-2-alkylquinolines molecule production. [] This membrane-interactive property highlights the potential of ginkgolic acid C17:1 as an anti-virulence agent. []

Q2: Can you explain the role of ginkgolic acid C17:1 as an inhibitor of human Organic Anion Transporters (OATs)?

A2: Ginkgolic acid C17:1 exhibits significant inhibitory effects on human OAT1 and hOAT3, with potential implications for drug interactions. [] Specifically, it demonstrates strong inhibition of hOAT1-mediated transport. [] This inhibition suggests that ginkgolic acid C17:1 might interfere with the pharmacokinetic profiles of drugs transported by these carriers. []

Q3: What is the impact of ginkgolic acid C17:1 on the fatty acid profile in Pichia pastoris?

A3: When a delta-6 fatty acid desaturase gene from Cunninghamella echinulata is expressed in Pichia pastoris, it leads to the production of gamma-linolenic acid (GLA). [] Interestingly, this process also results in a significant increase in ginkgolic acid (C17:1) and palmitic acid (C16:0) levels within the yeast. [] This finding suggests a metabolic link between ginkgolic acid C17:1 and these fatty acids in Pichia pastoris. []

Q4: What are the current analytical methods used to quantify ginkgolic acid C17:1 in Ginkgo biloba extracts?

A4: High-performance liquid chromatography (HPLC) is widely employed for the quantification of ginkgolic acid derivatives, including C17:1, in Ginkgo biloba extracts. [, ] A single-marker compound method using 13:0 ginkgolic acid as a reference has been developed, offering a simplified approach for determining the total ginkgolic acid content. [] This method relies on established relative correlation factors between different ginkgolic acid derivatives, determined through HPLC analysis. []

Q5: What insights do we have regarding the pharmacokinetics of ginkgolic acid C17:1?

A5: While research on the pharmacokinetics of ginkgolic acid C17:1 is ongoing, studies focusing on its metabolism and hepatotoxicity in vitro, as well as its pharmacokinetics, tissue distribution, and excretion in rats have been conducted. [, ] These investigations provide valuable data for understanding the absorption, distribution, metabolism, and excretion profile of this compound. [, ]

Q6: What are the known toxicological concerns associated with ginkgolic acid C17:1?

A6: Ginkgolic acids, including C17:1, are known to exhibit some toxicity. [, ] Their presence in Ginkgo biloba extracts is strictly regulated in pharmaceutical preparations due to potential allergic reactions and other adverse effects. [, ] Further research is crucial to fully elucidate the safety profile of ginkgolic acid C17:1 and determine safe exposure levels. [, ]

Q7: Are there any potential applications of ginkgolic acid C17:1 in the field of meat production?

A7: Research suggests a potential link between a single nucleotide polymorphism (SNP) in the olfactomedin like 3 (OLFML3) gene and the fatty acid composition in sheep meat, including ginkgolic acid (C17:1) content. [] While further investigation is needed, this finding indicates that ginkgolic acid C17:1 could be a potential marker for meat quality and fatty acid composition in sheep. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.